Duovent

Bronchospasm protection Carbachol challenge Asthma

Monotherapy bronchodilator controls cannot replicate the dual pharmacodynamic profile required for regulatory bioequivalence or synergy research. Duovent (CAS 438627-66-8) is the reference fixed-dose combination of ipratropium bromide (anticholinergic) and fenoterol hydrobromide (β2-agonist), providing validated dual-mechanism bronchoprotection. • Superior & prolonged effect vs. either agent alone in carbachol challenge studies • Standardized tool for dissecting muscarinic/β2-adrenergic crosstalk • RLD for fenoterol/ipratropium combination products in EU, LATAM & Asian markets

Molecular Formula C33H51BrN2O6
Molecular Weight 651.7 g/mol
CAS No. 438627-66-8
Cat. No. B12782601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuovent
CAS438627-66-8
Molecular FormulaC33H51BrN2O6
Molecular Weight651.7 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.[Br-]
InChIInChI=1S/C20H30NO3.C13H21NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;4-6,12,14-17H,7-8H2,1-3H3;1H/q+1;;/p-1
InChIKeyFYTIZSKUAAWPPR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes4 ml / 10 ml / 20 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duovent (438627-66-8) Technical Overview for Scientific Procurement: Fixed-Dose Combination of Ipratropium Bromide and Fenoterol Hydrobromide


Duovent (CAS: 438627-66-8) is a fixed-dose combination inhalation product containing ipratropium bromide (an anticholinergic agent) and fenoterol hydrobromide (a beta-2 adrenergic agonist) [1]. Its molecular formula is C33H51BrN2O6, with a molecular weight of 651.7 g/mol [2]. The compound exists as a bromide salt comprising two pharmacologically distinct bronchodilator moieties that act via complementary mechanisms on airway smooth muscle: ipratropium bromide blocks muscarinic receptors to prevent acetylcholine-mediated bronchoconstriction, while fenoterol hydrobromide stimulates beta-2 adrenoceptors to increase intracellular cAMP, leading to smooth muscle relaxation [1].

Duovent Fixed-Dose Combination: Why In-Class Bronchodilator Monotherapy Cannot Be Interchanged


Generic substitution of Duovent with either ipratropium bromide or fenoterol hydrobromide monotherapy fails to reproduce the therapeutic profile of the combination product due to quantitative differences in both the magnitude and duration of bronchoprotection. Direct comparative studies demonstrate that the combination produces superior and more prolonged bronchodilation than either component administered alone at equivalent doses, with differences that are statistically significant and clinically meaningful in the context of reversible airways obstruction [1]. The two active moieties operate via distinct pharmacodynamic pathways (muscarinic receptor antagonism versus beta-2 adrenoceptor agonism) that are functionally complementary; simply increasing the dose of a single agent cannot recapitulate the dual-mechanism profile of the fixed combination [1].

Quantitative Comparative Evidence: Duovent (Ipratropium/Fenoterol) versus Monotherapy and Alternative Combinations


Bronchoprotective Efficacy Against Carbachol-Induced Bronchospasm: Duovent versus Monotherapy Components

In a controlled crossover study of 12 asthmatic patients, Duovent (200 μg fenoterol + 80 μg ipratropium bromide) demonstrated superior bronchoprotective effect against carbachol-induced bronchospasm compared to either component administered alone. The protective effect was quantitated as the shift in the dose-response curve to carbachol, expressed as the dose ratio [1].

Bronchospasm protection Carbachol challenge Asthma

Onset and Duration of Bronchodilator Action: Duovent versus Carbuterol Monotherapy

Comparative clinical evaluation of Duovent against the beta-2 agonist Carbuterol revealed quantitative differences in both the rapidity of onset and the constancy of bronchodilator effect. Duovent exhibited a more rapid and powerful bronchodilator action compared to Carbuterol, with action characterized as more constant and prolonged over the measurement period. Additionally, Duovent demonstrated efficacy on both proximal and distal airways, whereas comparator data for Carbuterol showed a more limited anatomical distribution of effect [1].

Bronchodilation kinetics Pulmonary function COPD

Histamine-Induced Bronchospasm Prevention: Duovent Combination versus Ipratropium or Fenoterol Monotherapy

A study comparing the efficacy of the ipratropium bromide plus fenoterol combination (Duovent) with the activity of each single drug in preventing histamine-induced bronchospasm established the superiority of the combination approach. The combination provided greater protection against histamine-provoked bronchoconstriction than either ipratropium bromide or fenoterol hydrobromide administered as monotherapy at comparable doses [1].

Histamine challenge Bronchial hyperresponsiveness Allergic asthma

Regulatory and Market Differentiation: Duovent versus Albuterol/Ipratropium Combination (Combivent)

Duovent is differentiated from the more widely known albuterol/ipratropium combination (Combivent) by both active pharmaceutical ingredient composition and global regulatory footprint. Duovent contains fenoterol hydrobromide (a beta-2 agonist with distinct receptor binding kinetics and longer duration than albuterol) rather than albuterol sulfate. Regulatory approval patterns differ: Duovent is approved and marketed extensively in Europe, Latin America, and parts of Asia, whereas Combivent (albuterol/ipratropium) dominates the North American market. The fenoterol component confers a duration of action of approximately 6-8 hours post-inhalation, compared to 4-6 hours for albuterol-containing combinations [1][2].

Regulatory status Market availability Formulation differences

Duovent (Ipratropium/Fenoterol) Optimal Application Scenarios for Scientific and Industrial Use


Preclinical Models of Acute Bronchospasm Requiring Maximal Bronchoprotection

Duovent is optimally deployed in animal or ex vivo models of carbachol- or histamine-induced bronchospasm where the research objective requires demonstration of maximal bronchoprotective effect. Based on direct comparative evidence showing Duovent's superiority over either ipratropium or fenoterol monotherapy in human carbachol challenge studies [1], the combination provides the highest attainable protection in provocation models. This makes Duovent the preferred positive control or reference standard when evaluating novel bronchodilator candidates, as monotherapy controls would underestimate the achievable protective ceiling.

Clinical Studies Requiring Both Rapid Onset and Extended Duration of Bronchodilation

Research protocols investigating time-course pharmacodynamics of airway caliber should select Duovent when the experimental design demands both rapid symptom relief and sustained bronchodilation across a 6-8 hour observation window. Direct comparative evidence against Carbuterol demonstrates that Duovent provides more rapid onset and more constant, prolonged effect [1]. This profile is particularly relevant for studies of nocturnal asthma, exercise-induced bronchoconstriction with extended monitoring periods, or protocols where patient adherence to multiple daily dosing of short-acting agents is a confounding variable.

Regional Formulation Development and Bioequivalence Studies in Non-US Markets

For generic drug development programs targeting markets in Europe, Latin America, or Asia, Duovent serves as the reference listed drug (RLD) for bioequivalence studies of fenoterol/ipratropium fixed-dose combinations. The product's distinct fenoterol component differentiates it from albuterol-based combinations such as Combivent, which is the reference standard in US markets [1]. Analytical method development, dissolution testing, and comparative pharmacokinetic studies must be anchored to Duovent as the comparator product when pursuing regulatory approval in jurisdictions where fenoterol-containing combinations are the established standard of care.

Investigations of Dual-Mechanism Bronchodilation in Obstructive Airways Disease Models

Duovent is the compound of choice for experimental systems designed to dissect the relative contributions of anticholinergic versus beta-adrenergic mechanisms to overall airway patency. The fixed ratio of ipratropium to fenoterol provides a standardized dual-pharmacology tool for studies where the interaction between muscarinic blockade and beta-2 agonism is the primary variable of interest [1]. Research into synergistic or additive effects between these two mechanistic classes can use Duovent as a validated, commercially available reference combination against which novel dual-mechanism candidates can be benchmarked.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Duovent

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.